molecular formula C10H9BrO B8462076 1-(4-Bromophenyl)but-3-yn-1-ol

1-(4-Bromophenyl)but-3-yn-1-ol

Cat. No.: B8462076
M. Wt: 225.08 g/mol
InChI Key: CFWCQNUGZLIQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyne group with a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating reactions with nucleophiles. Additionally, the alkyne group can participate in cycloaddition reactions, forming various cyclic compounds. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-butyne-1-ol
  • 1-(4-Fluorophenyl)-3-butyne-1-ol
  • 1-(4-Iodophenyl)-3-butyne-1-ol

Comparison: 1-(4-Bromophenyl)but-3-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

1-(4-bromophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3H2

InChI Key

CFWCQNUGZLIQIC-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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